Chromafenozide
Overview
Description
Chromafenozide, also known as ANS118, is a lepidopteran insecticide . It is highly effective in controlling various lepidopteran pests .
Synthesis Analysis
The synthesis of Chromafenozide involves the synthesis of 5-methyl-6-chromanecarboxylic acid and the acylation of tert-butyl-hydrazine with 5-methyl-6-chromanecarbonyl chloride .
Molecular Structure Analysis
The IUPAC name for Chromafenozide is N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-1-benzopyran-6-carbohydrazide . The molecular weight is 394.51 .
Chemical Reactions Analysis
Chromafenozide has been found to have different degradation dynamics in different types of soil . The half-lives of the active ingredient were calculated and found at 15.8, 21.6, 25, and 23.9 days for a single dose for Chromafenozide technical (99.4%) .
Physical And Chemical Properties Analysis
Chromafenozide is a white solid powder with a molecular weight of 394.51 . It has a melting point of 186.4°C .
Scientific Research Applications
Ecdysone Agonist Activity in Insect Cells
Chromafenozide, identified as a non-steroidal ecdysone mimic, shows potent partial agonist activity specific to lepidoptera in Sf9 cells. It binds to lepidopteran ecdysone receptors with an affinity comparable to ponasterone A, a full ecdysone receptor agonist, but activates the receptor differently (Toya et al., 2002).
Insect Control Agent for Lepidopteran Pests
Chromafenozide is a novel dibenzoylhydrazine insecticide developed for controlling various lepidopterous insects, demonstrating high potency against these pests while being non-toxic to non-lepidopterous species. This feature makes it suitable for integrated pest management (IPM) due to its minimal environmental impact (Yanagi, 2006).
Degradation Dynamics in Soil
Research on chromafenozide's degradation in different soil types reveals varying half-lives, indicating its persistence and degradation rate in agricultural contexts. This information is crucial for understanding its environmental impact and guiding its use in agriculture (Ditya et al., 2012).
Safety and Residue Analysis in Agriculture
Studies on chromafenozide's dissipation and residue levels in strawberries under field conditions indicate that its use at recommended doses is safe for consumers. This provides valuable data for formulating safe spray schedules and evaluating the safety of chromafenozide in agricultural produce (Malhat et al., 2014).
Impact on Desert Locust Food Consumption
Research assessing chromafenozide's effect on desert locusts shows contradictory effects on feeding behavior, varying with dosage and sex of the nymphs. This provides insight into its potential use and limitations in pest control strategies (Basiouny & Ghoneim, 2021).
Exposure and Risk Assessment in Human Contexts
A study inKorea evaluating the potential dermal and respiratory exposure of farmers to chromafenozide during application in rice fields found that the exposure level was within safe limits. This research is significant for understanding the risks associated with chromafenozide use in agriculture and ensuring the safety of applicators (Zhao et al., 2016).
Method Development for Pesticide Analysis
The development and validation of an HPLC method for determining chromafenozide in paddy fields illustrate advancements in analytical techniques for pesticide residue analysis. This is essential for monitoring and ensuring food safety (Ditya et al., 2012).
Comparative Analysis of Ecdysteroid Agonists
A study comparing the efficacy of chromafenozide with other ecdysteroid agonists in insect cells and larvicidal activity highlights its potency against lepidopteran pests. This comparative analysis aids in selecting the most effective pest control agents (Mosallanejad et al., 2008).
Synthesis and Insecticidal Activity of Analogues
Research on synthesizing analogues of chromafenozide and evaluating their insecticidal activity provides insights into the structural requirements for effective pest control agents. This research contributes to the development of new and more effective insecticides (Sawada et al., 2003).
Maximum Residue Level Review
A review by the EFSA on the maximum residue levels of chromafenozide in the EU provides a regulatory perspective, ensuring that residues in agricultural products are within safe limits for consumers (Abdourahime et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSNYBUADCFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057976 | |
Record name | Chromafenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromafenozide | |
CAS RN |
143807-66-3 | |
Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143807-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromafenozide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143807663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromafenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHROMAFENOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ODM465D5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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